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molecular formula C7H3ClF4O2S B067374 4-fluoro-2-(trifluoromethyl)benzenesulfonyl Chloride CAS No. 176225-09-5

4-fluoro-2-(trifluoromethyl)benzenesulfonyl Chloride

Cat. No. B067374
M. Wt: 262.61 g/mol
InChI Key: IGMYEVQPXWKFQF-UHFFFAOYSA-N
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Patent
US07893099B2

Procedure details

The title compound was prepared in analogy to Example 58, Intermediate 1, using 4-fluoro-2-trifluoromethyl-benzene sulfonyl chloride. Colorless liquid. MS (EI): 195.1 (M−H)−.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
BrC1C=CC(S)=C(C(F)(F)F)C=1.[F:13][C:14]1[CH:19]=[CH:18][C:17]([S:20](Cl)(=O)=O)=[C:16]([C:24]([F:27])([F:26])[F:25])[CH:15]=1>>[F:13][C:14]1[CH:19]=[CH:18][C:17]([SH:20])=[C:16]([C:24]([F:27])([F:25])[F:26])[CH:15]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=CC(=C(C=C1)S)C(F)(F)F
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=CC(=C(C=C1)S(=O)(=O)Cl)C(F)(F)F

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
FC1=CC(=C(C=C1)S)C(F)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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